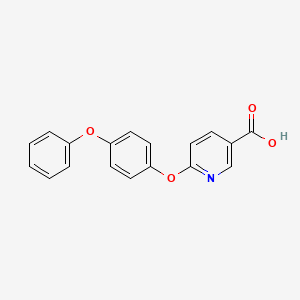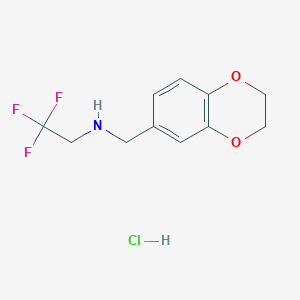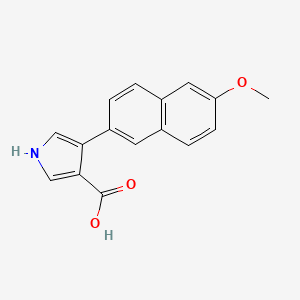
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, has been reported. These compounds were synthesized and evaluated for their potential antibacterial activity . Another related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial Activity
- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .
Application 2: Synthesis of Naproxen Derivative
- Summary of the Application: A reaction between 2,2-diphenylethan-1-amine and naproxen was conducted to prepare N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
- Methods of Application: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
- Results: The synthesis resulted in a high yield of the naproxen derivative .
Application 3: Anti-Tumor Activity
- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity .
- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .
- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .
Application 4: Synthesis of Amide Derivative
- Summary of the Application: A synthetic procedure for amide synthesis was conducted using N, N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .
- Methods of Application: The synthesis was carried out in four steps from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal .
- Results: The synthesis resulted in the preparation of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Application 5: FABI Inhibitor
- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity as FABI inhibitor .
- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j has potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .
Application 6: Anti-Tumor Nur77 Modulators
- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity as Nur77 modulators .
- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .
- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .
Safety And Hazards
Zukünftige Richtungen
Given the limited information available on “4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid”, future research could focus on its synthesis, characterization, and potential applications. The antibacterial activity of related compounds suggests that it may have potential uses in the development of new antibiotics .
Eigenschaften
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDNHNWDSQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



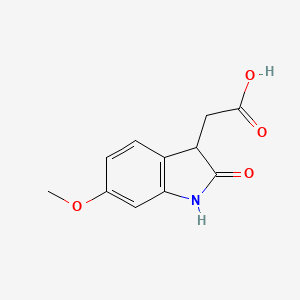
![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)
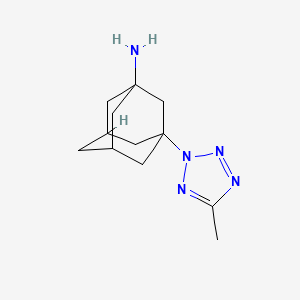
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)
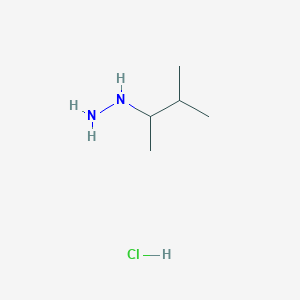
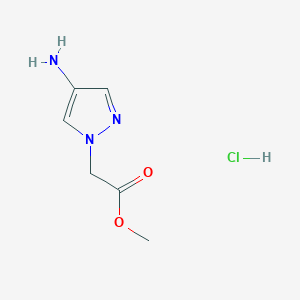

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
